2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride
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Overview
Description
2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride is a chemical compound with the CAS Number: 2059975-55-0 . It has a molecular weight of 241.12 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H12N2O2.2ClH/c9-7(5-11)8(12)6-2-1-3-10-4-6;;/h1-4,7-8,11-12H,5,9H2;2*1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 241.12 .Scientific Research Applications
Pharmacokinetic Insights
FTY720, a structural variant of 2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride, has been extensively studied for its pharmacokinetic properties. A physiologically based pharmacokinetic model developed for FTY720 demonstrated its distribution in various organs, including major sites like lymph nodes and spleen. This model also highlighted the drug's permeability and partition coefficients in different tissues, offering insights into its systemic clearance and terminal half-life. Such studies are vital for understanding the drug's behavior in the body, facilitating dosage regimen optimization for therapeutic use (Meno-Tetang et al., 2006).
Immunosuppressive Activity
The compound's immunosuppressive activity has also been a focal point of research. Structurally similar compounds have demonstrated significant lymphocyte-decreasing effects and immunosuppressive activities, crucial for medical applications like organ transplantation. The efficacy of these compounds, including FTY720, is influenced by the specific structural configuration, indicating the importance of molecular design in enhancing therapeutic potential (Kiuchi et al., 2000).
Safety and Hazards
The safety information available indicates that the compound has the following hazard statements: H315, H319, H335 . This suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Properties
IUPAC Name |
2-amino-1-pyridin-3-ylpropane-1,3-diol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2ClH/c9-7(5-11)8(12)6-2-1-3-10-4-6;;/h1-4,7-8,11-12H,5,9H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTYCMLNFJFKDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(CO)N)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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